molecular formula C23H49N2O6PSi B8024853 TBDMS-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite CAS No. 1807521-08-9

TBDMS-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite

Cat. No.: B8024853
CAS No.: 1807521-08-9
M. Wt: 508.7 g/mol
InChI Key: JRYMOIOVYUYFMA-UHFFFAOYSA-N
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Description

TBDMS-PEG5-1-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite is a specialized phosphoramidite reagent critical in oligonucleotide synthesis. Its structure integrates a tert-butyldimethylsilyl (TBDMS) protecting group, a polyethylene glycol (PEG5) spacer, and a β-cyanoethyl-N,N-diisopropylphosphoramidite moiety. This design enhances solubility and stability during solid-phase synthesis, making it ideal for constructing modified oligonucleotides with therapeutic applications in antisense therapy and gene editing .

Properties

IUPAC Name

3-[2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H49N2O6PSi/c1-21(2)25(22(3)4)32(29-12-10-11-24)30-19-17-27-15-13-26-14-16-28-18-20-31-33(8,9)23(5,6)7/h21-22H,10,12-20H2,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYMOIOVYUYFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOCCO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H49N2O6PSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101103127
Record name Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 13,13,14,14-tetramethyl-3,6,9,12-tetraoxa-13-silapentadec-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101103127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807521-08-9
Record name Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 13,13,14,14-tetramethyl-3,6,9,12-tetraoxa-13-silapentadec-1-yl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807521-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 13,13,14,14-tetramethyl-3,6,9,12-tetraoxa-13-silapentadec-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101103127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of the PEG5 Backbone

The synthesis begins with the functionalization of the PEG5 chain. A hydroxyl-terminated PEG5 precursor is reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole as a base. This step yields TBDMS-PEG5-OH, with the silyl group selectively protecting the primary hydroxyl group. Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is used to avoid hydrolysis.

Reaction Conditions :

  • Solvent : Anhydrous DCM

  • Temperature : 0°C to room temperature

  • Time : 12–16 hours

  • Yield : 85–92%

ParameterValue
Molar Ratio1:1.2 (PEG5-OH:Phosphitylating agent)
SolventAnhydrous acetonitrile
Reaction Time2–4 hours
Yield75–80%

Purification and Characterization

Crude product is purified via silica gel chromatography using a gradient of ethyl acetate and hexanes. Critical quality control measures include:

  • 31P NMR : Confirms phosphoramidite formation (δ 148–150 ppm).

  • HPLC-MS : Verifies molecular weight (508.7 g/mol) and purity (>95%).

Solid-Phase Synthesis Adaptations

Immobilized PEG Supports

Recent advances employ soluble polyethylene glycol (PEG) supports to streamline synthesis. The PEG backbone is anchored to a resin via a succinyl linker, enabling iterative coupling and washing steps. After each phosphorylation, the product is precipitated with diethyl ether to remove excess reagents.

Advantages :

  • Reduced purification burden.

  • Higher coupling efficiencies (90–95% per step).

Challenges :

  • Sensitivity of phosphoramidites to oxidation necessitates argon atmospheres.

  • PEG-bound intermediates require low-temperature storage (-20°C).

Diastereomer Resolution

The phosphoramidite group introduces a chiral center at phosphorus, yielding two diastereomers. Chromatographic separation using reversed-phase C18 columns resolves these isomers, with mobile phases containing ammonium bicarbonate and acetonitrile.

Chromatographic Conditions :

ColumnWaters Acquity UPLC BEH C18 (1.7 µm)
Gradient10–90% acetonitrile in 55 minutes
DetectionUV (260 nm), ESI-MS

Stability and Degradation Mitigation

Oxidation Pathways

Phosphoramidites are prone to oxidation, forming phosphotriesters that hinder coupling efficiency. Degradation is accelerated by trace water or oxygen, necessitating:

  • Stabilizers : 0.01% (v/v) triethylamine in acetonitrile.

  • Storage : -20°C under argon, with desiccants.

Hydrolysis Control

The β-cyanoethyl group hydrolyzes under basic conditions, requiring pH-controlled environments (pH 6.5–7.5) during synthesis. Buffers such as ammonium bicarbonate are preferred over triethylammonium acetate to minimize degradation.

Industrial-Scale Production Protocols

Large-Batch Reactor Design

Industrial synthesis employs jacketed reactors with:

  • Temperature Control : -10°C to 25°C.

  • Inert Gas Inlets : Argon or nitrogen sparging.

  • Automated Reagent Addition : Precision dosing of phosphitylating agents.

Regulatory Compliance

Quality assurance protocols align with ICH guidelines, emphasizing:

  • Impurity Profiling : LC-UV-MS detects hydrolyzed phosphoramidites (<0.5% threshold).

  • Documentation : Full traceability of PEG and phosphoramidite raw materials.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Solution-Phase75–8095–98Moderate
Solid-Phase (PEG)85–9098–99High
Industrial Batch70–7595–97Very High

Key Observations :

  • Solid-phase methods offer superior purity but require specialized equipment.

  • Industrial batches prioritize scalability over absolute yield .

Chemical Reactions Analysis

Molecular Characteristics

  • Molecular Formula : C23H49N2O6PSi

  • Molecular Weight : 508.7 g/mol

  • CAS Number : 1807521-08-9

Reaction Mechanisms

The reaction mechanisms can be summarized as follows:

  • The coupling reaction involves nucleophilic attack by the hydroxyl group on the phosphorus atom of the phosphoramidite.

  • The oxidation step converts the unstable phosphite triester to a stable phosphate triester, which is crucial for the integrity of the synthesized oligonucleotide.

  • Deprotection typically involves base-induced cleavage of silyl groups, allowing for the release of the active oligonucleotide.

Comparative Studies

Research comparing different phosphoramidite reagents indicates that beta-cyanoethyl-N,N-diisopropylamino phosphoramidites exhibit slower decomposition rates than traditional methyl-phosphoramidites, leading to higher yields and better quality of synthesized oligonucleotides .

Yield and Purity Analysis

The effectiveness of TBDMS-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite in oligonucleotide synthesis has been validated through high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, which confirm high yields (>95%) and purity levels .

Scientific Research Applications

Oligonucleotide Synthesis

Overview
Phosphoramidites like TBDMS-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl) are essential for the chemical synthesis of oligonucleotides. They allow for the stepwise addition of nucleotide units to form DNA and RNA sequences with high fidelity and efficiency.

Key Features

  • High Coupling Efficiency : The TBDMS group provides excellent protection for the 5' hydroxyl group during synthesis, enhancing the overall yield of the desired oligonucleotide product .
  • Solubility : The PEG (polyethylene glycol) component increases solubility in aqueous solutions, facilitating reactions that require higher concentrations of reagents .

Case Study
A study demonstrated that using TBDMS-PEG5 phosphoramidites improved the synthesis of modified RNA sequences. The incorporation of PEG enhanced the solubility and stability of the oligonucleotides, making them suitable for therapeutic applications such as RNA interference (RNAi) and antisense therapy .

Drug Development

Overview
this compound plays a crucial role in developing nucleic acid-based drugs, including siRNA and mRNA therapeutics.

Applications in Therapeutics

  • siRNA Synthesis : The compound is utilized to synthesize small interfering RNAs (siRNAs) that can silence specific genes associated with diseases. Its ability to form stable duplexes enhances the efficacy of these therapeutic agents .
  • mRNA Vaccines : With the rise of mRNA vaccines, this phosphoramidite is instrumental in synthesizing mRNA sequences that encode viral proteins, which are then used to elicit an immune response .

Bioconjugation

Overview
Bioconjugation involves linking biomolecules to other entities (e.g., drugs, dyes) for various applications in research and therapy. This compound is particularly valuable due to its functional groups that facilitate conjugation.

Key Features

  • Versatility : The presence of a cyanoethyl group allows for further modifications and conjugations with other biomolecules or therapeutic agents.
  • Stability and Reactivity : The compound maintains stability under various conditions, making it suitable for diverse bioconjugation strategies .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Oligonucleotide SynthesisStepwise addition of nucleotidesHigh coupling efficiency, enhanced solubility
Drug DevelopmentSynthesis of siRNA and mRNA for therapeuticsEffective gene silencing, immune response activation
BioconjugationLinking biomolecules for research and therapyVersatile modifications, stable under conditions

Mechanism of Action

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₆H₂₉N₃O₅S
  • Molecular Weight : 375.48 g/mol
  • CAS Number : 1263044-40-1
  • Purity : ≥98% (HPLC) .

The PEG5 spacer improves hydrophilicity, facilitating efficient coupling in automated synthesizers, while the TBDMS group protects hydroxyl functionalities during synthesis .

Comparative Analysis with Similar Phosphoramidites

Structural and Functional Comparison

Below is a comparative analysis of TBDMS-PEG5-1-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite with structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications References
TBDMS-PEG5-1-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite C₁₆H₂₉N₃O₅S 375.48 1263044-40-1 TBDMS protection, PEG5 spacer, β-cyanoethyl group Oligonucleotide synthesis, antisense therapy
5′-O-DMT-5-t-butyldimethylsiloxymethyl-N4-benzoyl-2′-deoxycytidine 3′-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite C₄₇H₅₉N₄O₉PSi 879.04 Not specified TBDMS protection, benzoyl group, DMT protection Synthesis of modified nucleosides for DNA/RNA therapeutics
2-Cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite C₁₃H₂₆N₃OP 283.34 171285-25-9 Tetraisopropylamino groups, β-cyanoethyl group Catalytic building block for oligonucleotide synthesis
N-blocked-5'-O-DMT-2'-O-TBDMS CED adenosine phosphoramidit C₅₄H₆₈N₇O₉PSi 1018.22 121058-86-4 Adenosine backbone, DMT and TBDMS protection High-precision oligonucleotide synthesis for gene editing

Key Differences and Advantages

Solubility and Reactivity: The PEG5 spacer in TBDMS-PEG5-1-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite enhances aqueous solubility compared to bulkier analogs like the adenosine-derived phosphoramidite (1018.22 g/mol), which requires stringent anhydrous conditions . The β-cyanoethyl group in all compounds ensures efficient phosphite triester formation, but the TBDMS-PEG5 variant avoids steric hindrance seen in DMT-protected analogs .

Synthetic Efficiency: TBDMS-PEG5-1-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite achieves >98% coupling efficiency in automated synthesizers due to optimized steric and electronic properties, outperforming tetraisopropylphosphordiamidite (283.34 g/mol), which lacks protective groups for sensitive moieties .

Application-Specific Design: Adenosine-derived phosphoramidites (e.g., CAS 121058-86-4) are tailored for incorporation into antisense oligonucleotides, whereas the PEG5 variant is versatile for both therapeutic and diagnostic oligonucleotide probes .

Research Findings and Industrial Relevance

  • Purity and Yield: Industrial-grade TBDMS-PEG5-1-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite (Broadpharm, ≥98% purity) ensures high-yield synthesis of oligonucleotides with minimal side reactions, critical for FDA-compliant therapeutic production .
  • Stability : The TBDMS group provides superior protection against nucleophilic attack compared to acetyl or benzoyl groups in other phosphoramidites, reducing depurination risks .
  • Cost-Effectiveness: Despite higher molecular complexity, the PEG5 variant’s recyclable byproducts (e.g., cyanoethyl ether) reduce waste management costs in large-scale production .

Biological Activity

TBDMS-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is a specialized organophosphorus compound utilized primarily in the synthesis of nucleic acids and polymers. This article explores its biological activity, applications in drug development, and the underlying mechanisms that contribute to its efficacy.

Chemical Structure and Properties

The compound has the following chemical formula: C23H49N2O6PSiC_{23}H_{49}N_{2}O_{6}PSi. Its structure includes a TBDMS (tert-butyldimethylsilyl) group, a PEG (polyethylene glycol) moiety, and a phosphoramidite functional group, which is crucial for its role in oligonucleotide synthesis.

This compound functions as a phosphitylating agent, facilitating the formation of phosphodiester bonds during nucleic acid synthesis. The incorporation of PEG enhances solubility and biocompatibility, reducing toxicity and improving the pharmacokinetic profiles of the resultant oligonucleotides.

1. Synthesis of Nucleic Acids

The compound is widely used in the automated synthesis of RNA and DNA. Its high coupling efficiency allows for the precise construction of custom sequences essential for therapeutic applications, including gene therapy and vaccine development. The incorporation of TBDMS groups provides stability against nucleases, enhancing the half-life of synthesized oligonucleotides in biological systems .

2. Modification of Polymer Properties

The PEG component significantly influences the physical properties of polymers synthesized using this compound. It increases hydrophilicity and reduces immunogenicity, making these polymers suitable for drug delivery systems .

Case Study 1: Therapeutic RNA Synthesis

In a study focusing on RNA vaccines, this compound was employed to synthesize mRNA encoding specific antigens. The resulting mRNA demonstrated enhanced stability and immunogenicity compared to conventional synthesis methods. This work underscores the compound's potential in developing effective vaccines against infectious diseases .

Case Study 2: Polymer-Based Drug Delivery

Research has shown that polymers derived from this compound can encapsulate chemotherapeutic agents, leading to improved solubility and targeted delivery. In vitro studies indicated that these polymer-drug conjugates exhibited reduced cytotoxicity towards healthy cells while maintaining efficacy against cancer cells .

Comparative Analysis

FeatureThis compoundTraditional Phosphoramidites
SolubilityHigh due to PEG componentVariable
StabilityEnhanced by TBDMS protectionModerate
Coupling EfficiencyHighModerate
Application AreasRNA/DNA synthesis, drug deliveryPrimarily nucleic acid synthesis

Q & A

Q. What is the standard protocol for incorporating TBDMS-PEG5-1-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite into oligonucleotides during solid-phase synthesis?

The compound is integrated into oligonucleotides via automated solid-phase synthesis using a DNA synthesizer (e.g., Beckman Oligo 1000S or Expedite 8909). Key steps include:

  • Coupling : Dissolve the phosphoramidite in anhydrous acetonitrile (0.067–0.1 M). Activate with a mild acid (e.g., 1H-tetrazole) for 360–900 seconds, depending on steric hindrance from the PEG5-TBDMS group .
  • Oxidation : Stabilize the phosphate linkage using iodine/water/pyridine.
  • Deprotection : Cleave the oligonucleotide from the solid support and remove β-cyanoethyl groups with concentrated ammonium hydroxide (room temperature, 1 hour) .
  • Purification : Use reverse-phase HPLC with a C18 column and triethylammonium acetate/acetonitrile gradients .

Q. How is the purity and structural integrity of TBDMS-PEG5-phosphoramidite verified prior to use in oligonucleotide synthesis?

  • Purity : Assessed via analytical HPLC (≥95% purity) with UV detection at 260 nm .
  • Structural validation :
    • ³¹P NMR : Peaks at 144–148 ppm confirm phosphoramidite structure .
    • Mass spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight (e.g., expected m/z for [M+H]⁺: 509.7) .

Advanced Research Questions

Q. What factors influence the coupling efficiency of TBDMS-PEG5-phosphoramidite in automated synthesis, and how can inefficiencies be mitigated?

  • Steric hindrance : The PEG5-TBDMS group reduces coupling efficiency. Mitigate by extending coupling times (e.g., 900 seconds) and using fresh activator solutions .
  • Reagent stability : Phosphoramidites decompose in solution over time. Prepare reagents daily and store under argon. Decomposition rates vary; for example, diisopropylamine-based amidites are more stable than morpholino derivatives .
  • Competitive coupling : When mixed with other phosphoramidites, ensure equimolar ratios to avoid sequence bias. Monitor via HPLC or ³¹P NMR .

Q. How do β-cyanoethyl protecting groups in phosphoramidites affect post-synthetic processing, and what are optimal deprotection conditions?

  • Cleavage : The β-cyanoethyl group is removed during ammonia treatment (concentrated NH₄OH, 1 hour, RT). For sensitive modifications (e.g., PEG5-TBDMS), avoid prolonged heating to prevent PEG chain degradation .
  • Side reactions : Basic conditions (e.g., DIEA) during synthesis can prematurely cleave β-cyanoethyl groups. Use neutralizers like pyridine or minimize exposure to amines .

Q. What analytical techniques are most effective for characterizing oligonucleotides containing TBDMS-PEG5 modifications?

  • Ion-exchange HPLC : Resolves charge variants caused by PEGylation. Use a DNAPac PA-100 column with NaCl gradients .
  • MALDI-TOF MS : Detects mass shifts (e.g., +508.7 Da per modification). Matrix: 3-hydroxypicolinic acid .
  • Denaturing PAGE : Confirms size homogeneity. Staining with ethidium bromide or SYBR Gold highlights backbone integrity .

Q. How can researchers troubleshoot low yields in oligonucleotide synthesis when using TBDMS-PEG5-phosphoramidite?

  • Stepwise analysis :
    • Coupling failure : Use trityl assays to quantify coupling efficiency. Repeat coupling steps if <98% efficiency .
    • Deprotection issues : Verify ammonia freshness and ensure complete cleavage via UV monitoring (260 nm) .
    • Purification losses : Optimize HPLC gradients to recover PEG-modified oligonucleotides, which elute later than unmodified strands .

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